molecular formula C5H3FO3 B12955099 4-Fluorofuran-3-carboxylic acid

4-Fluorofuran-3-carboxylic acid

Katalognummer: B12955099
Molekulargewicht: 130.07 g/mol
InChI-Schlüssel: AAAZWXWJXVIHKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorofuran-3-carboxylic acid is a fluorinated derivative of furan, a heterocyclic organic compound. This compound is characterized by a five-membered aromatic ring containing one oxygen atom and a fluorine atom attached to the fourth carbon. The presence of the fluorine atom imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-3-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluorofuran-3-carboxylic acid stands out due to the specific positioning of the fluorine atom, which imparts unique electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H3FO3

Molekulargewicht

130.07 g/mol

IUPAC-Name

4-fluorofuran-3-carboxylic acid

InChI

InChI=1S/C5H3FO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)

InChI-Schlüssel

AAAZWXWJXVIHKR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CO1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.